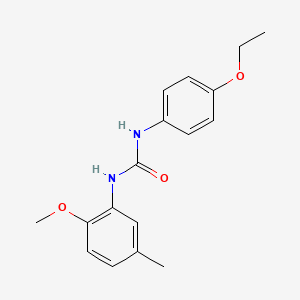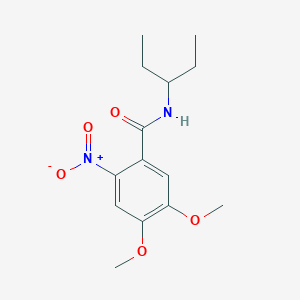
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-4H-chromen-4-one is a synthetic compound that belongs to the family of flavonoids. It is commonly known as "Fisetin" and has been found to have potential health benefits. Fisetin is a yellow crystalline powder that is soluble in ethanol, methanol, and dimethyl sulfoxide. It has been found to have antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of Fisetin is not fully understood. However, it has been found to activate various signaling pathways in the body, including the PI3K/Akt pathway and the Nrf2/ARE pathway. These pathways are involved in cell survival, antioxidant defense, and anti-inflammatory responses. Fisetin has also been found to inhibit various enzymes and proteins that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Fisetin has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body. Fisetin has also been found to inhibit the growth and spread of cancer cells. In addition, Fisetin has been found to improve cognitive function and protect the brain from damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fisetin has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Fisetin is also soluble in various solvents, which makes it easy to work with in experiments. However, Fisetin has some limitations for lab experiments. It has low bioavailability, which means that it is not easily absorbed by the body. Fisetin also has poor water solubility, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for Fisetin research. One direction is to investigate the potential of Fisetin as a treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the optimal dosages and administration methods of Fisetin to improve its bioavailability. Furthermore, future research can investigate the potential of Fisetin in combination with other compounds to enhance its therapeutic effects.
Métodos De Síntesis
Fisetin can be synthesized through various methods, including the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate followed by cyclization with ammonium acetate. Another method involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl cyanoacetate followed by cyclization with ammonium acetate. The yield of Fisetin from these methods ranges from 30-60%.
Aplicaciones Científicas De Investigación
Fisetin has been extensively studied for its potential health benefits. It has been found to have antioxidant properties, which can help prevent oxidative stress and damage to cells. Fisetin has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, Fisetin has been found to have anticancer properties, which can help prevent the growth and spread of cancer cells. Fisetin has also been found to have neuroprotective properties, which can help protect the brain from damage and degeneration.
Propiedades
IUPAC Name |
3-(4-chlorophenoxy)-6-ethyl-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-3-11-8-14-16(9-15(11)21-2)22-10-17(18(14)20)23-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCLBUNDRLUMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)

![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)



![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)